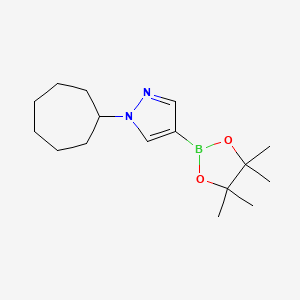

1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure comprises a pyrazole core substituted at the 1-position with a cycloheptyl group and at the 4-position with a pinacol boronate ester. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate group in Suzuki-Miyaura cross-coupling reactions ().

Propriétés

Formule moléculaire |

C16H27BN2O2 |

|---|---|

Poids moléculaire |

290.2 g/mol |

Nom IUPAC |

1-cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C16H27BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-19(12-13)14-9-7-5-6-8-10-14/h11-12,14H,5-10H2,1-4H3 |

Clé InChI |

TZSJIFBRHHOZKL-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCCC3 |

Origine du produit |

United States |

Méthodes De Préparation

Formation of the Pyrazole Ring

The pyrazole core is typically synthesized by the condensation of hydrazines with 1,3-diketones under either acidic or basic conditions. This classical approach allows for the formation of the five-membered pyrazole ring with substituents at the 1- and 4-positions.

- Reaction conditions: Acidic or basic media, often refluxed in ethanol or other solvents.

- Outcome: Formation of 1H-pyrazole derivatives with substitution patterns determined by the diketone and hydrazine used.

Introduction of the Cycloheptyl Group

The cycloheptyl substituent at the N-1 position of the pyrazole ring can be introduced through nucleophilic substitution reactions using cycloheptyl halides or related electrophiles.

- Typical reagents: Cycloheptyl bromide or chloride.

- Base: Sodium hydride or potassium carbonate to deprotonate the pyrazole nitrogen.

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF).

- Conditions: Cooling to 0 °C initially, then stirring at room temperature or slightly elevated temperatures for several hours.

Attachment of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Moiety

This boron-containing group is generally introduced via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, which couples aryl or heteroaryl halides with boronate esters.

- Starting material: 4-bromo or 4-chloropyrazole derivatives.

- Boronic ester: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.

- Base: Potassium carbonate or cesium carbonate.

- Solvent: Mixtures of dioxane/water or DMF/water.

- Temperature: Typically 80–110 °C.

- Time: Several hours to overnight.

Representative Synthetic Procedure (From Literature Data)

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Deprotonation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with sodium hydride in DMF at 0 °C, stirring 30 min at RT | Sodium hydride (60% in oil), DMF, 0 °C to RT, 30 min | - | Generates pyrazolide anion for alkylation |

| 2. Alkylation with (2-(chloromethoxy)ethyl)trimethylsilane or cycloheptyl halide | Electrophile added dropwise, stirred overnight at RT | 60–86 | Alkylation at N-1 position |

| 3. Work-up: Quenching with saturated ammonium chloride, extraction with ethyl acetate, drying over MgSO4 | Standard aqueous work-up | - | Purification by chromatography |

| 4. Suzuki coupling with aryl halides using Pd catalyst and base in dioxane/water under microwave or conventional heating | Pd catalyst, K2CO3 or Cs2CO3, 110 °C, 0.5–16 h | 42–60 | Formation of boronate-substituted pyrazole |

Data Tables Summarizing Preparation Conditions

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Base for deprotonation | Sodium hydride (60% dispersion in mineral oil) | Used at 1.5 eq., cooled to 0 °C initially |

| Solvent for alkylation | N,N-Dimethylformamide (DMF) | Polar aprotic solvent facilitating SN2 |

| Alkylating agent | Cycloheptyl halide or (2-(chloromethoxy)ethyl)trimethylsilane | Electrophile for N-alkylation |

| Reaction temperature | 0 °C to room temperature | Controlled to avoid side reactions |

| Reaction time | 15–16 hours | Overnight stirring for complete conversion |

| Cross-coupling catalyst | Pd2(dba)3, Pd(PPh3)4, or Pd(diphosphine) complexes | Facilitates Suzuki-Miyaura coupling |

| Base for cross-coupling | Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) | Neutralizes acid formed during coupling |

| Cross-coupling solvent | Dioxane/water or DMF/water | Mixtures improve solubility and reactivity |

| Cross-coupling temperature | 80–110 °C | Microwave irradiation can reduce reaction time |

| Typical yields | 42–86% | Depends on step and purification method |

Exhaustive Research Findings and Notes

- The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is stable under the reaction conditions used for pyrazole ring formation and alkylation but requires careful handling during purification to avoid hydrolysis.

- Sodium hydride is preferred for deprotonation due to its strong basicity and ability to generate the pyrazolide anion cleanly.

- Alkylation reactions proceed via nucleophilic substitution at the pyrazole N-1 position, with cycloheptyl halides providing the desired cycloheptyl substituent.

- Suzuki-Miyaura coupling is the method of choice for installing the boronate ester group, enabling further functionalization of the pyrazole ring for medicinal chemistry applications.

- Microwave-assisted cross-coupling can significantly reduce reaction times while maintaining or improving yields.

- Purification typically involves silica gel chromatography using gradients of dichloromethane and ethyl acetate or petroleum ether mixtures.

Analyse Des Réactions Chimiques

1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the pyrazole ring, leading to the formation of pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the dioxaborolane moiety.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents for these reactions include halogens and organometallic compounds.

Applications De Recherche Scientifique

1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mécanisme D'action

The mechanism of action of 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. The dioxaborolane moiety is also known to interact with biomolecules, potentially leading to the formation of stable complexes .

Comparaison Avec Des Composés Similaires

Structural Analogues

The following table summarizes key structural analogs, highlighting substituent variations and molecular properties:

*Calculated based on cycloheptyl (C₇H₁₃) replacing cyclohexyl (C₆H₁₁) in .

Key Observations:

- Steric Effects : The cycloheptyl group in the target compound provides greater steric hindrance than cyclohexyl or cyclopropyl substituents, which may influence its reactivity in cross-coupling reactions.

- Electronic Effects : Electron-donating groups like methyl (e.g., 1-Ethyl-4-methyl analog ) may stabilize the boronate moiety, whereas electron-withdrawing aryl groups (e.g., phenyl in ) could alter reaction kinetics.

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions. However, steric bulk impacts coupling efficiency:

- Smaller Substituents (e.g., Isopropyl ) : Higher reactivity due to easier access to the boron atom.

- Bulky Substituents (e.g., Cycloheptyl) : May reduce coupling rates but improve selectivity in complex systems .

- Aryl Substituents (e.g., Phenyl ) : Conjugation with the pyrazole ring could stabilize transition states, enhancing reactivity.

Physicochemical Properties

Activité Biologique

1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by the presence of a pyrazole ring and a dioxaborolane moiety, suggests possible applications in various therapeutic areas.

- Molecular Formula : C₁₅H₂₅BN₂O₂

- Molecular Weight : 276.18 g/mol

- CAS Number : 1175275-00-9

- Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interaction with biological systems and potential therapeutic effects.

Research indicates that compounds containing the pyrazole structure often exhibit anti-inflammatory and analgesic properties. The dioxaborolane component may enhance the stability and bioavailability of the pyrazole derivative, potentially increasing its efficacy in biological systems.

Case Studies and Research Findings

- Anti-Cancer Activity : A study demonstrated that derivatives of pyrazole compounds could inhibit cancer cell proliferation by inducing apoptosis. The specific effects of this compound on cancer cell lines are yet to be fully elucidated but show promise based on structural similarities with known active compounds.

- Inflammation Reduction : Another research effort highlighted the potential of pyrazole derivatives in reducing inflammation markers in vitro. The compound's ability to modulate cytokine production could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or enaminones, and (2) introduction of the boronic ester moiety. For example, hydrazine can react with β-ketoesters under reflux conditions to form the pyrazole ring, followed by a Suzuki-Miyaura coupling precursor reaction to install the dioxaborolane group. The cycloheptyl substituent can be introduced via alkylation or nucleophilic substitution at the pyrazole nitrogen .

Q. How is the structure of this compound characterized in academic research?

Methodological Answer: Structural confirmation requires multi-technique validation:

- X-ray crystallography for absolute stereochemical assignment (e.g., puckering parameters in pyrazole derivatives) .

- FTIR spectroscopy to identify functional groups (e.g., B-O vibrations at ~1350 cm⁻¹).

- NMR spectroscopy : ¹H NMR for cycloheptyl protons (δ 1.4–2.2 ppm) and ¹¹B/¹³C NMR for boronic ester signals .

- Mass spectrometry (HRMS) to verify molecular weight .

Q. What storage conditions are recommended for this compound?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the boronic ester. Use amber vials to avoid photodegradation. For long-term storage, lyophilization or desiccation is advised .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions using this boronic ester be optimized for high yields?

Methodological Answer: Optimization parameters include:

- Catalyst screening : Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-based catalysts for sterically hindered substrates.

- Solvent selection : Use polar aprotic solvents (DME, THF) to enhance solubility.

- Base choice : K₂CO₃ or Cs₂CO₃ for improved deprotonation.

- Temperature : 80–110°C under microwave irradiation for accelerated kinetics.

Monitor reaction progress via TLC or HPLC, and purify using silica gel chromatography .

Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?

Methodological Answer:

- Comparative kinetic studies : Analyze reaction rates under controlled conditions (solvent, temperature, catalyst).

- Computational modeling : Density Functional Theory (DFT) to predict regioselectivity and steric effects of the cycloheptyl group .

- In situ spectroscopy : Use Raman or IR to track intermediate formation .

Q. What experimental designs are suitable for studying the impact of the cycloheptyl group on reactivity?

Methodological Answer:

- Analog synthesis : Prepare derivatives with cyclohexyl, phenyl, or tert-butyl groups to compare steric/electronic effects.

- X-ray crystallography : Compare crystal packing and bond angles to quantify steric hindrance .

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe reaction mechanisms .

Q. How can stability studies be designed to assess degradation under physiological conditions?

Methodological Answer:

- Accelerated degradation : Expose the compound to varying pH (1–10), temperatures (25–60°C), and UV light.

- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., boronic acid from ester hydrolysis) .

- Solubility profiling : Test in PBS, DMSO, and cell culture media to predict in vivo behavior .

Data Analysis & Contradiction Mitigation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between batches?

Methodological Answer:

- Batch-to-batch comparison : Ensure consistent synthetic protocols (e.g., purification via column chromatography vs. recrystallization).

- Impurity profiling : Use 2D NMR (COSY, HSQC) to detect trace byproducts .

- Cross-validate with XRD : Confirm structural integrity if shifts suggest conformational changes .

Q. What strategies validate the purity of this compound for pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.